Ditelluride, bis(4-bromophenyl)
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Overview
Description
Ditelluride, bis(4-bromophenyl) is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditelluride, bis(4-bromophenyl) can be synthesized through the reduction of tellurium tetrabromide with 4-bromophenyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Another method involves the reaction of 4-bromophenylmagnesium bromide with tellurium powder in the presence of a catalyst .
Industrial Production Methods
Industrial production of ditelluride, bis(4-bromophenyl) may involve large-scale reactions using similar synthetic routes. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(4-bromophenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and 4-bromophenyl derivatives.
Reduction: Reduction reactions can yield tellurium and 4-bromophenyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and 4-bromophenyl derivatives.
Reduction: Tellurium and 4-bromophenyl compounds.
Substitution: Various substituted 4-bromophenyl derivatives.
Scientific Research Applications
Ditelluride, bis(4-bromophenyl) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ditelluride, bis(4-bromophenyl) involves its interaction with molecular targets through the formation of tellurium bonds. These interactions can disrupt cellular processes and lead to various biological effects. The compound can also act as a catalyst by facilitating electron transfer reactions in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ditelluride, bis(4-chlorophenyl): Similar structure but with chlorine atoms instead of bromine.
Ditelluride, bis(4-methylphenyl): Contains methyl groups instead of bromine.
Ditelluride, bis(4-nitrophenyl): Contains nitro groups instead of bromine.
Uniqueness
Ditelluride, bis(4-bromophenyl) is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with molecular targets .
Biological Activity
Ditelluride, bis(4-bromophenyl) is an organotellurium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Ditelluride, bis(4-bromophenyl) features two bromophenyl groups attached to a ditelluride moiety. Its molecular formula is C12H10Br2Te2, which indicates the presence of tellurium atoms that contribute to its unique reactivity and biological properties. The bromine substituents enhance the compound's lipophilicity, potentially influencing its interaction with biological membranes.
Biological Activities
Research indicates that organotellurium compounds, including ditelluride derivatives, exhibit a range of biological activities:
- Antimicrobial Activity : Organotellurium compounds have shown promise in inhibiting the growth of various bacteria and fungi. Studies suggest that their lipophilic nature allows them to penetrate microbial membranes effectively .
- Anticancer Properties : Some studies report that ditelluride compounds can induce apoptosis in cancer cells. The mechanism may involve oxidative stress pathways triggered by reactive oxygen species (ROS) generated during cellular interactions.
Summary of Biological Activities
Synthesis Methods
The synthesis of ditelluride, bis(4-bromophenyl) typically involves the reaction of 4-bromophenyl hydrazine with tellurium dioxide under controlled conditions. This method allows for the selective formation of the desired ditelluride compound while minimizing by-products .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various organotellurium compounds against four bacterial strains. The results demonstrated that bis(4-bromophenyl)ditelluride exhibited significant inhibitory activity compared to control compounds like amoxicillin. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method.
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
Bis(4-bromophenyl)ditelluride | 25 | High |
Control (Amoxicillin) | 50 | Moderate |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that bis(4-bromophenyl)ditelluride induced cell death at concentrations as low as 10 µM. The study indicated that this compound could activate caspase pathways associated with apoptosis.
The biological activity of ditelluride, bis(4-bromophenyl) is believed to arise from its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism is crucial for its anticancer effects, as ROS can damage cellular components and trigger programmed cell death pathways.
Properties
CAS No. |
28192-35-0 |
---|---|
Molecular Formula |
C12H8Br2Te2 |
Molecular Weight |
567.2 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Br2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
GVJOGUGIJAPYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Te][Te]C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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